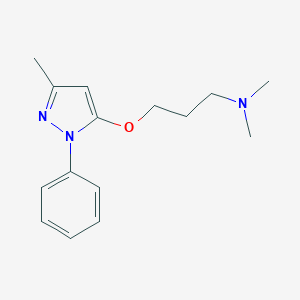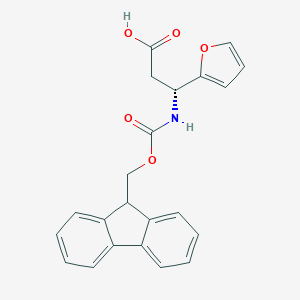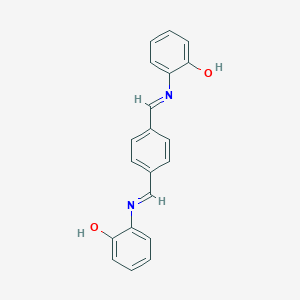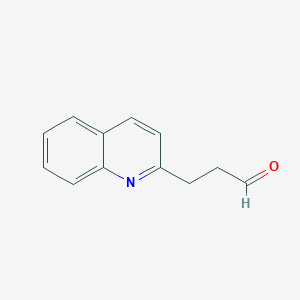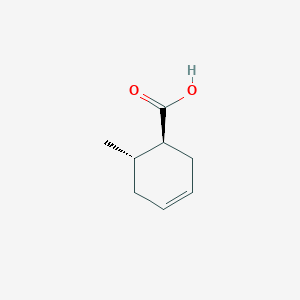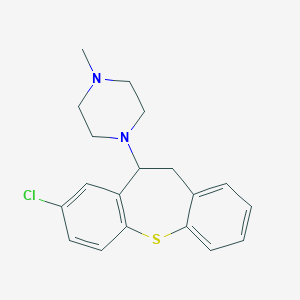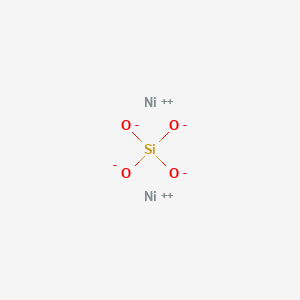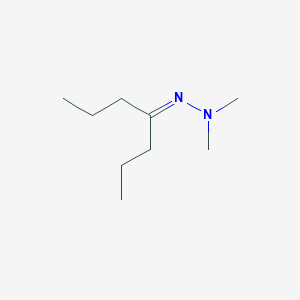
4-Heptanone, dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, dimethylhydrazone is a chemical compound used in scientific research. It is a hydrazone derivative of heptanone, and its chemical formula is C9H20N2. This compound is commonly used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Heptanone, dimethylhydrazone is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic compounds to form stable adducts. It may also act as a chelating agent, binding to metal ions and facilitating their removal from solution.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Heptanone, dimethylhydrazone. However, it is known to be toxic and should be handled with care. It is also a potential irritant to the skin and eyes and can cause respiratory distress if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Heptanone, dimethylhydrazone in lab experiments is its stability and ease of handling. It is also a relatively inexpensive reagent, making it accessible to a wide range of researchers. However, its toxicity and potential irritancy limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4-Heptanone, dimethylhydrazone. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of interest is the investigation of its potential as a chelating agent for the removal of heavy metal ions from contaminated water sources. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 4-Heptanone, dimethylhydrazone involves the reaction of heptanone with dimethylhydrazine. The reaction proceeds in the presence of an acid catalyst, typically sulfuric acid. The resulting product is a yellow oil that can be purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
4-Heptanone, dimethylhydrazone is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds. It can also be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14090-58-5 |
|---|---|
Nombre del producto |
4-Heptanone, dimethylhydrazone |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-5-7-9(8-6-2)10-11(3)4/h5-8H2,1-4H3 |
Clave InChI |
KCSMAMPZSBWZKW-UHFFFAOYSA-N |
SMILES |
CCCC(=NN(C)C)CCC |
SMILES canónico |
CCCC(=NN(C)C)CCC |
Sinónimos |
4-Heptanone dimethyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



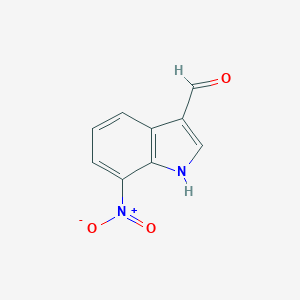
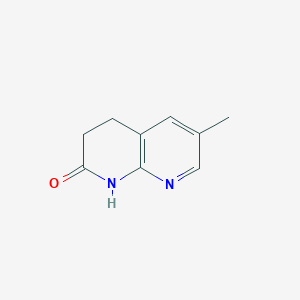
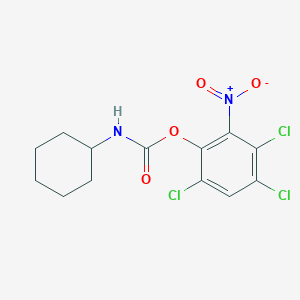
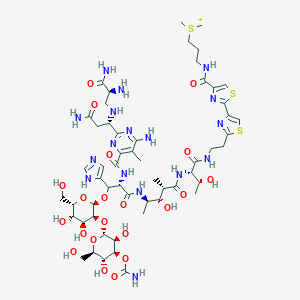
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
